

¹³C NMR of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of **4-Chloro-6-methyl-2-(trifluoromethyl)quinoline**

Abstract

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **4-chloro-6-methyl-2-(trifluoromethyl)quinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its ¹³C NMR spectrum. We will delve into the rationale behind chemical shift assignments, the influence of substituents on the quinoline core, and the characteristic coupling patterns introduced by the trifluoromethyl group. Furthermore, a standardized experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds is provided, ensuring researchers can confidently apply these principles in a laboratory setting.

Introduction: The Quinoline Scaffold and the Role of NMR

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific compound, **4-chloro-6-methyl-2-(trifluoromethyl)quinoline**, is an example of a complex molecule that can be studied using ¹³C NMR spectroscopy to understand its chemical properties and potential applications.

(trifluoromethyl)quinoline, incorporates three key substituents that modulate its electronic, steric, and metabolic properties:

- 4-Chloro group: An electron-withdrawing group that influences the reactivity of the pyridine ring.
- 6-Methyl group: An electron-donating group that impacts the electronic environment of the benzene ring.
- 2-Trifluoromethyl group: A strongly electron-withdrawing group known for enhancing metabolic stability and receptor binding affinity.

Given these competing electronic effects, unequivocally determining the structure and purity of this molecule is paramount. ^{13}C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct electronic environment yields a specific resonance, and the coupling between carbon and fluorine (^{13}C - ^{19}F) atoms offers an additional layer of structural confirmation.

Predicted ^{13}C NMR Spectrum and Peak Assignments

The ^{13}C NMR spectrum of **4-chloro-6-methyl-2-(trifluoromethyl)quinoline** is predicted based on the known spectrum of the parent quinoline molecule, modified by the well-established effects of the chloro, methyl, and trifluoromethyl substituents. The numbering convention for the quinoline ring is shown in Figure 1.

Caption: Structure of **4-chloro-6-methyl-2-(trifluoromethyl)quinoline**.

Analysis of Substituent Effects

- Parent Quinoline Core: The foundational chemical shifts are taken from quinoline.[1] The pyridine ring carbons (C2, C3, C4) are generally downfield compared to the benzene ring carbons due to the electron-withdrawing effect of the nitrogen atom.[2]
- $-\text{CF}_3$ Group at C2: The trifluoromethyl group is a very strong electron-withdrawing group.
 - C2: The carbon directly attached to the $-\text{CF}_3$ group (C2) will be significantly deshielded and will appear as a quartet due to two-bond coupling with the three fluorine atoms (^2JCF).

- CF₃ Carbon: The carbon of the -CF₃ group itself will also be a quartet due to the large one-bond C-F coupling (¹JCF), typically around 270-280 Hz.[3][4] This large coupling can sometimes make the signal difficult to observe in routine spectra due to the splitting of intensity.[5]
- Adjacent Carbons (C3, C8a): These carbons will experience deshielding and may show smaller, long-range C-F coupling (³JCF).
- -Cl Group at C4: The chloro group is electronegative and withdraws electron density via an inductive effect, but can donate electron density via resonance.
- C4: The ipso-carbon (C4) will be deshielded.
- Ortho/Para Carbons (C3, C4a, C5): These positions will experience moderate shifts.
- -CH₃ Group at C6: The methyl group is weakly electron-donating.
- C6: The ipso-carbon (C6) will be deshielded.
- Ortho/Para Carbons (C5, C7, C8a): These carbons will be slightly shielded (shifted upfield).
- CH₃ Carbon: The methyl carbon itself will appear as a sharp singlet in the aliphatic region (~21 ppm).

Predicted Chemical Shift Table

The following table summarizes the predicted ¹³C NMR chemical shifts (δ), and expected multiplicities due to C-F coupling. The predictions are based on additive models using data for quinoline[1], 4-chloroquinoline[6], 6-methylquinoline[7], and general principles for trifluoromethylated aromatics.[3][4]

Carbon Atom	Predicted δ (ppm)	Multiplicity (due to ^{19}F)	Rationale for Assignment
C2	146 - 150	Quartet (q)	Attached to N and CF_3 ; strong deshielding; $^2\text{JCF} \sim 35$ Hz.
C3	122 - 125	Quartet (q)	Ortho to C2- CF_3 and C4-Cl; $^3\text{JCF} \sim 4$ Hz.
C4	149 - 152	Singlet (s)	Attached to N (beta) and Cl; strong deshielding.
C4a	128 - 131	Singlet (s)	Bridgehead carbon, influenced by all substituents.
C5	129 - 132	Singlet (s)	Peri to C4-Cl.
C6	138 - 141	Singlet (s)	Attached to $-\text{CH}_3$ group.
C7	126 - 129	Singlet (s)	Meta to $-\text{CH}_3$ group.
C8	128 - 131	Singlet (s)	Peri to nitrogen, deshielded.
C8a	147 - 150	Singlet (s)	Bridgehead carbon, alpha to N.
$-\text{CH}_3$	20 - 22	Singlet (s)	Standard aliphatic methyl on an aromatic ring.
$-\text{CF}_3$	120 - 124	Quartet (q)	Very large ^1JCF coupling (~ 275 Hz).

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, interpretable ^{13}C NMR spectrum, a rigorous and standardized protocol is essential.

Sample Preparation

- Analyte: Weigh approximately 20-30 mg of **4-chloro-6-methyl-2-(trifluoromethyl)quinoline**.
- Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the sample in a clean, dry NMR tube. CDCl_3 is a suitable choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~ 77.16 ppm, which serves as a convenient chemical shift reference.
- Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution and a homogeneous solution.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

- Nucleus: ^{13}C
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
- Spectral Width (SW): 0 to 220 ppm. This range is sufficient to cover both aliphatic and aromatic carbons, including the quaternary carbons and the CF_3 group.
- Acquisition Time (AQ): 1.0 - 1.5 seconds.
- Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons, which have long T_1 relaxation times.
- Number of Scans (NS): A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the signal from the CF_3

group, which is split into a quartet.[\[5\]](#)

- Temperature: 298 K (25 °C).

Caption: Standard workflow for ^{13}C NMR analysis.

Conclusion

The ^{13}C NMR spectrum of **4-chloro-6-methyl-2-(trifluoromethyl)quinoline** is complex but highly informative. The chemical shifts are governed by a combination of inductive and resonance effects from the nitrogen heteroatom and the chloro, methyl, and trifluoromethyl substituents. Key diagnostic features include the downfield shifts of carbons C2, C4, and C8a, and the characteristic quartet splitting patterns for the C2 and CF_3 carbons due to ^{13}C - ^{19}F coupling. By following the detailed experimental protocol and utilizing the predictive assignments provided in this guide, researchers can effectively use ^{13}C NMR spectroscopy to confirm the identity and structural integrity of this and related quinoline derivatives, facilitating progress in medicinal chemistry and materials science.

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